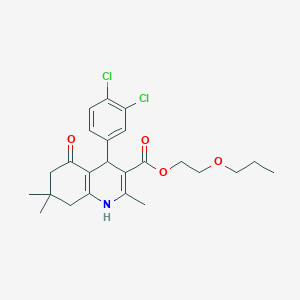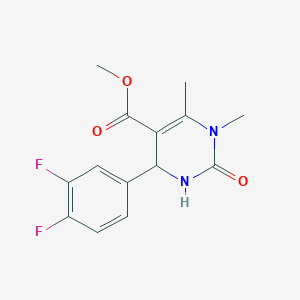
2-Propoxyethyl 4-(3,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propoxyethyl 4-(3,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, a dichlorophenyl group, and a propoxyethyl ester
準備方法
The synthesis of 2-Propoxyethyl 4-(3,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the dichlorophenyl group and the propoxyethyl ester. Common reaction conditions include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for large-scale synthesis.
化学反応の分析
2-Propoxyethyl 4-(3,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the compound. Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
科学的研究の応用
2-Propoxyethyl 4-(3,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Propoxyethyl 4-(3,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
2-Propoxyethyl 4-(3,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in specific functional groups or substituents, leading to variations in their chemical and biological properties.
Quinoline derivatives: Compounds with a quinoline core structure that may have different substituents, resulting in different reactivity and applications.
Dichlorophenyl compounds: Compounds containing a dichlorophenyl group, which may have different core structures and functional groups, leading to diverse applications and properties.
特性
分子式 |
C24H29Cl2NO4 |
|---|---|
分子量 |
466.4g/mol |
IUPAC名 |
2-propoxyethyl 4-(3,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C24H29Cl2NO4/c1-5-8-30-9-10-31-23(29)20-14(2)27-18-12-24(3,4)13-19(28)22(18)21(20)15-6-7-16(25)17(26)11-15/h6-7,11,21,27H,5,8-10,12-13H2,1-4H3 |
InChIキー |
HRLONDVWAZLMIR-UHFFFAOYSA-N |
SMILES |
CCCOCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)Cl)Cl)C(=O)CC(C2)(C)C)C |
正規SMILES |
CCCOCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)Cl)Cl)C(=O)CC(C2)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-(4-chlorophenyl)-6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B394988.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B394989.png)
![2-(benzylsulfanyl)-N-[2-(2-isopropylphenoxy)ethyl]benzamide](/img/structure/B394990.png)
![5-bromo-N-[2-(3-methylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B394993.png)

![2-[1-(4-Chloro-phenyl)-1H-tetrazol-5-ylsulfanyl]-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B394996.png)
![2-[(1-Mesityl-1H-tetraazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B394997.png)
![4-{5-[(4-Propylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B394998.png)
![4-[5-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B394999.png)
![3,5-DIIODO-4-[(2-METHYLALLYL)OXY]BENZALDEHYDE](/img/structure/B395001.png)
![4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B395005.png)

![Methyl 2-[({[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B395011.png)
![2-[5-(2-Chlorophenyl)-2H-tetraazol-2-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B395013.png)
